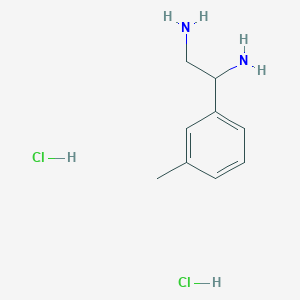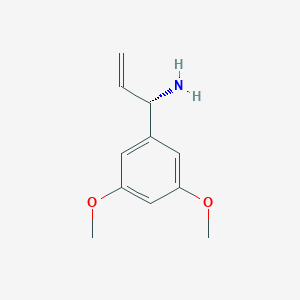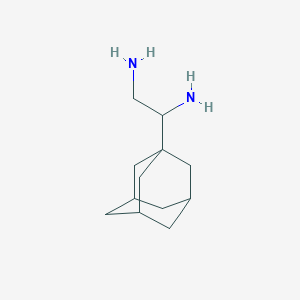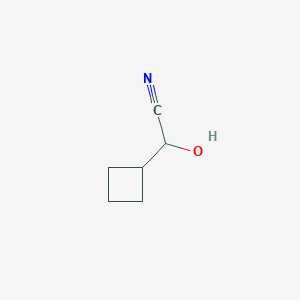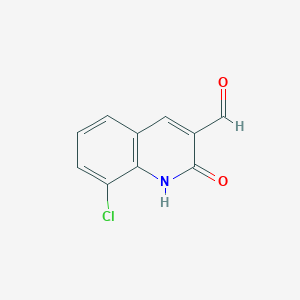![molecular formula C9H4ClF3S B13037647 Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)
Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-(trifluoromethyl)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a trifluoromethyl group at the 6th position on the benzothiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are subjected to microwave irradiation in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to benzothiophene derivatives with high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the common methods employed for the industrial-scale production of thiophene derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-6-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the chlorine and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents, organolithium compounds, and halogenating agents are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-(trifluoromethyl)benzo[b]thiophene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The trifluoromethyl group enhances its binding affinity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
6-Trifluoromethyl-benzo[b]thiophene: Similar in structure but lacks the chlorine atom.
7-Chloro-6-fluoro-3-(trifluoromethyl)benzo[b]thiophene: Contains a fluorine atom instead of a hydrogen atom at the 3rd position.
3-(Trifluoromethyl)benzo[b]thiophene: Lacks the chlorine atom and has a different substitution pattern
Uniqueness: The presence of both chlorine and trifluoromethyl groups in 7-chloro-6-(trifluoromethyl)benzo[b]thiophene imparts unique electronic and steric properties, making it a valuable compound for various applications. Its distinct substitution pattern allows for specific interactions in biological systems and enhances its utility in materials science .
Eigenschaften
Molekularformel |
C9H4ClF3S |
|---|---|
Molekulargewicht |
236.64 g/mol |
IUPAC-Name |
7-chloro-6-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H4ClF3S/c10-7-6(9(11,12)13)2-1-5-3-4-14-8(5)7/h1-4H |
InChI-Schlüssel |
JNQRLUZDVWGFPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CS2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-chloro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13037564.png)
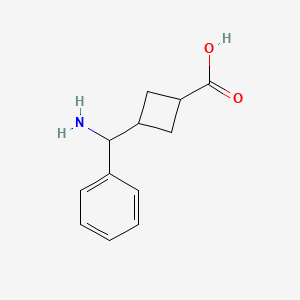

![Tert-butyln-[(5-nitrothiophen-2-YL)methyl]carbamate](/img/structure/B13037575.png)

![Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)
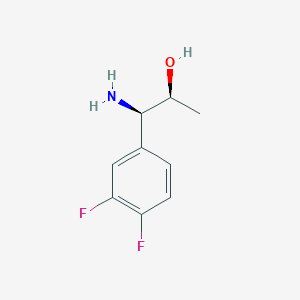
![4-(6-Isopropylimidazo[1,5-A]pyrimidin-3-YL)benzonitrile](/img/structure/B13037622.png)
